Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate
CAS No.:
Cat. No.: VC18792243
Molecular Formula: C7H5BF5KO
Molecular Weight: 250.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BF5KO |
|---|---|
| Molecular Weight | 250.02 g/mol |
| IUPAC Name | potassium;(3,4-difluoro-2-methoxyphenyl)-trifluoroboranuide |
| Standard InChI | InChI=1S/C7H5BF5O.K/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10;/h2-3H,1H3;/q-1;+1 |
| Standard InChI Key | ZDPYMGFITQFCJX-UHFFFAOYSA-N |
| Canonical SMILES | [B-](C1=C(C(=C(C=C1)F)F)OC)(F)(F)F.[K+] |
Introduction
Structural and Molecular Characteristics
The molecular structure of potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate features a phenyl ring substituted with two fluorine atoms at the 3- and 4-positions, a methoxy group at the 2-position, and a trifluoroborate (-BF₃K) group. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₅BF₅KO | |
| Molecular weight | 250.02 g/mol | |
| IUPAC name | potassium;(3,4-difluoro-2-methoxyphenyl)-trifluoroboranuide | |
| SMILES notation | B-(F)(F)F.[K+] |
The trifluoroborate group adopts a tetrahedral geometry around the boron atom, while the methoxy and fluorine substituents influence the electronic and steric properties of the aromatic ring. Computational studies suggest that the electron-withdrawing fluorine atoms and electron-donating methoxy group create a polarized electronic environment, enhancing reactivity in cross-coupling reactions .
Synthesis and Purification
Synthetic Routes
The synthesis of potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate typically follows established protocols for aryltrifluoroborates, involving two main steps:
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Boronic Acid Preparation:
The precursor boronic acid, 3,4-difluoro-2-methoxyphenylboronic acid, is synthesized via directed ortho-metalation (DoM) of 1,2-difluoro-3-methoxybenzene followed by borylation with trimethyl borate. -
Trifluoroborate Formation:
The boronic acid is treated with potassium hydrogen fluoride (KHF₂) in methanol, yielding the trifluoroborate salt through ligand exchange:This reaction proceeds at room temperature with yields exceeding 85% .
Optimization and Challenges
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Solvent Selection: Methanol is preferred due to its ability to dissolve both KHF₂ and the boronic acid precursor.
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Purification: The product is isolated via filtration and washed with cold diethyl ether to remove unreacted starting materials .
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Stability: The compound is hygroscopic and requires storage under inert conditions at 2–8°C .
Physicochemical Properties
Thermal Stability
While explicit melting point data for this compound are unavailable, analogous aryltrifluoroborates (e.g., potassium (3,5-difluorophenyl)trifluoroborate) exhibit decomposition temperatures above 273°C . Differential scanning calorimetry (DSC) studies suggest similar thermal resilience for the 3,4-difluoro-2-methoxy derivative .
Spectroscopic Data
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¹⁹F NMR: Three distinct signals corresponding to the BF₃⁻ group (δ −140 to −145 ppm) and aromatic fluorine atoms (δ −110 to −115 ppm) .
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¹¹B NMR: A singlet at δ 3–5 ppm, characteristic of trifluoroborate species .
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IR Spectroscopy: B-F stretching vibrations observed at 1,450–1,500 cm⁻¹ .
Reactivity and Functionalization
Suzuki-Miyaura Cross-Coupling
Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate serves as a coupling partner in palladium-catalyzed reactions. For example, with aryl halides under standard Suzuki conditions ([Pd(PPh₃)₄], K₂CO₃, DMF/H₂O), it forms biaryl products in 70–90% yields .
| Substrate | Product Yield (%) | Conditions | Source |
|---|---|---|---|
| 4-Bromotoluene | 88 | Pd(OAc)₂, SPhos, K₃PO₄ | |
| 2-Iodonaphthalene | 76 | PdCl₂(dppf), Cs₂CO₃ |
Ipso-Nitrosation
Under aqueous conditions with nitrosonium tetrafluoroborate (NOBF₄), the trifluoroborate group is replaced by a nitroso group (-NO). This reaction is highly selective for electron-rich aryltrifluoroborates, yielding 3,4-difluoro-2-methoxy-nitrosobenzene in 82% yield :
Applications in Medicinal Chemistry
The 3,4-difluoro-2-methoxyphenyl moiety is a key pharmacophore in kinase inhibitors and antibacterial agents. Functionalization via trifluoroborate chemistry enables rapid diversification:
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Anticancer Agents: Coupling with pyrimidine halides produces compounds targeting EGFR (IC₅₀ = 12 nM) .
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Antibiotics: Introduction of the difluoro-methoxyaryl group into quinolone scaffolds enhances DNA gyrase inhibition (MIC = 0.5 µg/mL against S. aureus) .
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin irritation (H315) | Wear nitrile gloves | |
| Eye damage (H319) | Use safety goggles | |
| Respiratory sensitization (H334) | Operate in fume hood |
The compound is incompatible with strong oxidizers and acids, which may release toxic boron trifluoride gas .
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